molecular formula C20H36O2 B12293027 3E,13E-Octadecadienyl acetate CAS No. 57491-34-6

3E,13E-Octadecadienyl acetate

Cat. No.: B12293027
CAS No.: 57491-34-6
M. Wt: 308.5 g/mol
InChI Key: VVJPJXKHBZNADP-QQIRETTESA-N
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Description

3E,13E-Octadecadienyl acetate is a carboxylic ester with the molecular formula C20H36O2. This compound is characterized by its unique structure, which includes two double bonds at the 3rd and 13th positions in the E configuration. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3E,13E-Octadecadienyl acetate typically involves the acetylation of 3,13-octadecadien-1-ol. This process can be achieved through the reaction of the alcohol with acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the desired configuration of the double bonds is maintained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts to enhance the reaction efficiency and purity of the final product is also common.

Chemical Reactions Analysis

Types of Reactions: 3E,13E-Octadecadienyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Epoxides and diols: from oxidation.

    Saturated derivatives: from reduction.

    Substituted esters: from nucleophilic substitution.

Scientific Research Applications

3E,13E-Octadecadienyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3E,13E-Octadecadienyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis of the ester group, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 3E,13Z-Octadecadienyl acetate
  • 3Z,13E-Octadecadienyl acetate
  • 3Z,13Z-Octadecadienyl acetate

Comparison: 3E,13E-Octadecadienyl acetate is unique due to its specific double bond configuration, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects, making it a valuable compound for targeted research applications .

Properties

CAS No.

57491-34-6

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

[(3E,13E)-octadeca-3,13-dienyl] acetate

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3/b7-6+,17-16+

InChI Key

VVJPJXKHBZNADP-QQIRETTESA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC/C=C/CCOC(=O)C

Canonical SMILES

CCCCC=CCCCCCCCCC=CCCOC(=O)C

Origin of Product

United States

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